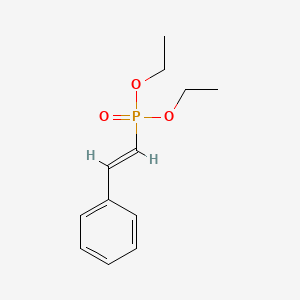

Diethyl 2-phenylvinylphosphonate

CAS No.: 1018-24-2

Cat. No.: VC16982816

Molecular Formula: C12H17O3P

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018-24-2 |

|---|---|

| Molecular Formula | C12H17O3P |

| Molecular Weight | 240.23 g/mol |

| IUPAC Name | [(E)-2-diethoxyphosphorylethenyl]benzene |

| Standard InChI | InChI=1S/C12H17O3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |

| Standard InChI Key | YFPQECGBFLMFEI-ZHACJKMWSA-N |

| Isomeric SMILES | CCOP(=O)(/C=C/C1=CC=CC=C1)OCC |

| Canonical SMILES | CCOP(=O)(C=CC1=CC=CC=C1)OCC |

Introduction

Synthesis and Reaction Optimization

Catalytic Synthesis Using Manganese and Copper Acetates

The patent CN104277072A details a scalable method for synthesizing diethyl 2-phenylvinylphosphonate from 1-nitro-2-vinylbenzene and diethyl phosphite . The reaction employs manganese acetate (Mn(OAc)₂) as an accelerator and copper acetate (Cu(OAc)₂) as a catalyst in methanol at 60°C, achieving an 80% yield (Table 1).

Table 1: Reaction Conditions and Yields for Diethyl 2-Phenylvinylphosphonate Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 1-Nitro-2-vinylbenzene (0.5 mmol) |

| Phosphite Reagent | Diethyl phosphite (0.5 mmol) |

| Catalyst System | Mn(OAc)₂ (0.75 mmol), Cu(OAc)₂ (0.025 mmol) |

| Solvent | Methanol |

| Temperature | 60°C |

| Reaction Time | 12–24 hours (TLC monitoring) |

| Yield | 80% |

This method avoids precious metal catalysts, reducing production costs. The nitro group in the starting material acts as a leaving group, facilitating nucleophilic attack by the phosphite reagent.

Solvent and Temperature Effects

Variants of the synthesis using chloroform or propionic acid demonstrated that polar solvents enhance reaction rates by stabilizing charged intermediates. For instance, reactions in propionic acid at 20°C achieved 86% yield for analogs with methoxy substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure was confirmed via ¹H NMR spectroscopy (400 MHz, CDCl₃):

-

δ 7.70–7.40 (m, 6H): Aromatic protons from the phenyl group and vinyl moiety.

-

δ 6.21 (t, J = 17.6 Hz, 1H): Trans-vinyl proton, indicative of the E-isomer.

-

δ 4.75–4.70 (m, 2H): Ethoxy groups bonded to phosphorus.

The large coupling constant (J = 17.6 Hz) between the vinyl protons confirms the trans-configuration.

Comparative Analysis with Organotellurium Analogs

Diethyl 2-phenyl-2-tellurophenyl vinylphosphonate, a related compound, exhibits antioxidant activity in vitro but causes mortality in rodents at doses ≥250 µmol/kg . In contrast, diethyl 2-phenylvinylphosphonate’s lower toxicity profile (no reported in vivo adverse effects) underscores its suitability for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume